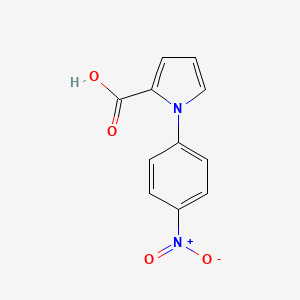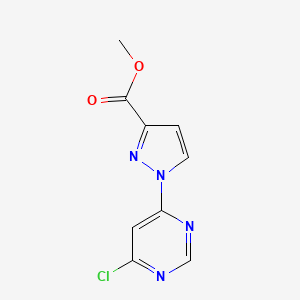
1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions with nitrophenols. For instance, the compound 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various methods including X-ray diffraction studies, NMR, FTIR, ES-MS, and UV . The title compound was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to explore the catalytic activity and the properties of active nanomaterials .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, which include derivatives like 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, are synthesized through the base-catalyzed condensation of benzyl isocyanoacetate with nitroalkenes. These compounds serve as important intermediates in the synthesis of porphyrins and related compounds, highlighting their significance in chemical synthesis and organic chemistry (Lash, Bellettini, Bastian, & Couch, 1994).
The compound's reduction leads to the formation of pyrrolo[3,2-b]indoles, through an interesting example of intramolecular nucleophilic substitution in the pyrrole series, demonstrating its versatility in synthetic organic chemistry (Aiello, Dattolo, & Cirrincione, 1981).
Applications in Material Science and Engineering
Monomers like 1-(4-nitrophenyl)-1H-pyrrole and its derivatives have been synthesized and polymerized chemically, resulting in soluble polymers in common organic solvents. These polymers exhibit electrochromic properties, making them suitable for applications in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
A copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole shows distinct electrochromic properties with applications in electrochromic devices, highlighting the compound's utility in advanced material applications (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).
Biomedical Research
Derivatives of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid have been explored in the synthesis of novel compounds with potential antibacterial activity, indicating its role in the development of new pharmaceutical agents (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).
New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, synthesized from compounds related to 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, have shown promising antimycobacterial activity, further emphasizing its potential in medicinal chemistry (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, contributing to a variety of biological activities .
Mode of Action
Compounds with similar structures, such as amines, are known to interact with their targets through the replacement of one, two, or all three hydrogen atoms by hydrocarbon groups .
Biochemical Pathways
It’s important to note that similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as apixaban, have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, indicating a broad spectrum of potential molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWGNIQEQCQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)
![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)
![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)

![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)
